Peroxisomal‑Dependent Production: Abolished in Zellweger Syndrome vs. Normal Controls
In skin fibroblasts from normal subjects, arachidonic acid is converted to 4,7,10‑hexadecatrienoic acid (16:3) via peroxisomal β‑oxidation. In fibroblasts from Zellweger (ZW) patients, which lack functional peroxisomes, this conversion is completely absent [1]. The comparator 7,10,13‑hexadecatrienoic acid is not generated by this pathway and cannot serve as a diagnostic marker.
| Evidence Dimension | Production of 4,7,10‑16:3 from [³H]arachidonic acid |
|---|---|
| Target Compound Data | Detectable release of 4,7,10‑16:3 into extracellular medium (normal fibroblasts) |
| Comparator Or Baseline | Zellweger patient fibroblasts: no 4,7,10‑16:3 produced |
| Quantified Difference | 100 % reduction (complete abolition of metabolite formation) |
| Conditions | Human skin fibroblasts labeled with [³H]arachidonic acid; 24‑h incubation; reverse‑phase HPLC analysis [1]. |
Why This Matters
This binary, peroxisome‑dependent response provides the only definitive way to distinguish the compound from plant‑derived isomers and qualifies it as a specific biomarker for peroxisomal integrity in human cell models.
- [1] Petroni A, et al. The beta-oxidation of arachidonic acid and the synthesis of docosahexaenoic acid are selectively and consistently altered in skin fibroblasts from three Zellweger patients versus X-adrenoleukodystrophy, Alzheimer and control subjects. Neurosci Lett. 1998;250(3):145-8. PMID: 9708853. View Source
